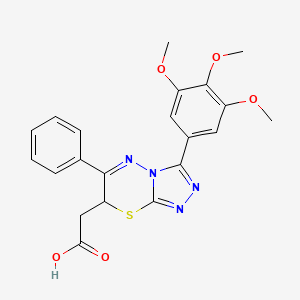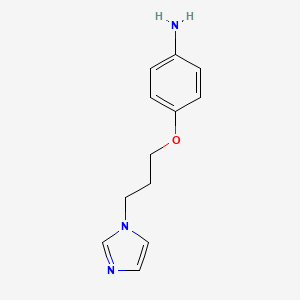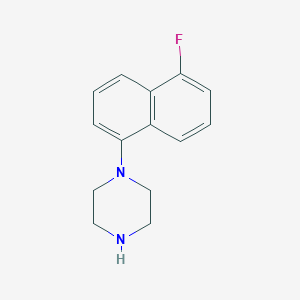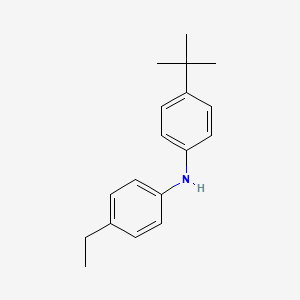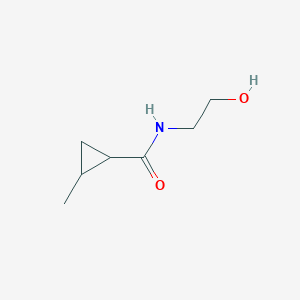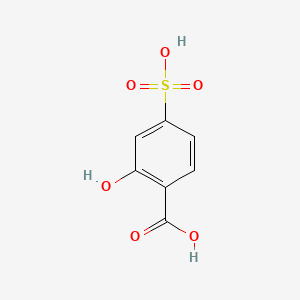
6-sulfanylidene-7,9-dihydro-3H-purin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one is a heterocyclic compound that belongs to the purine family. Purines are vital components of nucleic acids, which are essential for various biological processes. This compound is characterized by its unique thioxo group, which replaces the oxygen atom in the purine ring, potentially altering its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one typically involves the introduction of a thioxo group into the purine ring. One common method is the reaction of a purine derivative with a sulfurizing agent under controlled conditions. For example, the reaction of 6-chloropurine with thiourea in the presence of a base can yield 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group back to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted purine derivatives.
Applications De Recherche Scientifique
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other purine derivatives.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The thioxo group may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxo-7,9-dihydro-1H-purin-8(6H)-one: The oxygen analog of the compound.
6-Amino-7,9-dihydro-1H-purin-8(6H)-one: Contains an amino group instead of a thioxo group.
6-Methylthio-7,9-dihydro-1H-purin-8(6H)-one: Contains a methylthio group.
Uniqueness
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one is unique due to the presence of the thioxo group, which can significantly alter its chemical reactivity and biological properties compared to its oxygen or amino analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
20917-46-8 |
|---|---|
Formule moléculaire |
C5H4N4OS |
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
6-sulfanylidene-7,9-dihydro-3H-purin-8-one |
InChI |
InChI=1S/C5H4N4OS/c10-5-8-2-3(9-5)6-1-7-4(2)11/h1H,(H3,6,7,8,9,10,11) |
Clé InChI |
OIZCDCVIFRRJFF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=S)C2=C(N1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
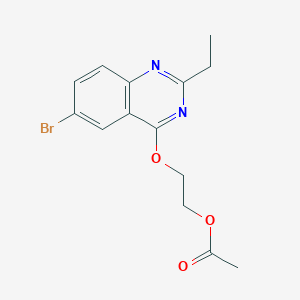
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
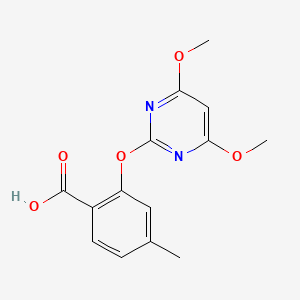


![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
